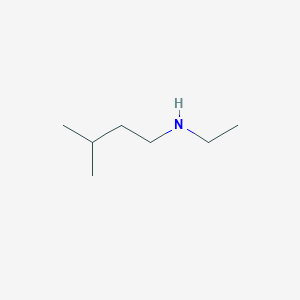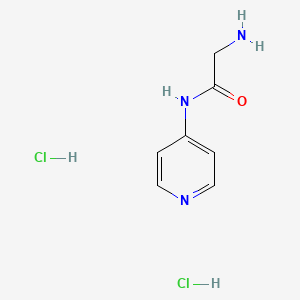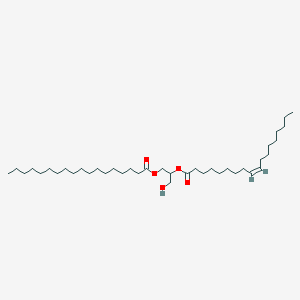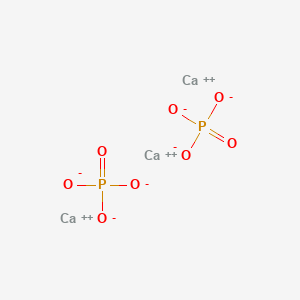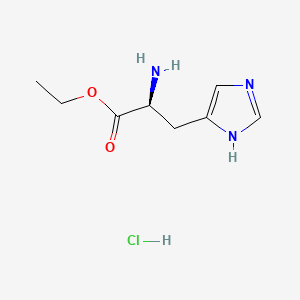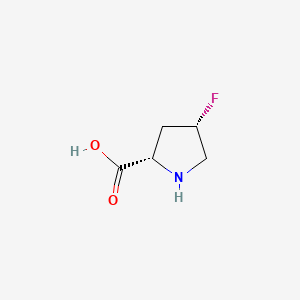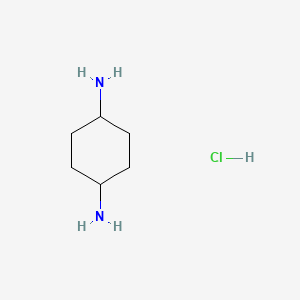
gamma-Amanitin
Übersicht
Beschreibung
Gamma-Amanitin is a cyclic peptide of eight amino acids . It is an amatoxin, a group of toxins isolated from and found in several members of the mushroom genus Amanita, one being the death cap (Amanita phalloides) as well as the destroying angel, a complex of similar species, principally A. virosa and A. bisporigera . The compound is highly toxic, inhibits RNA polymerase II, disrupts synthesis of mRNA, and can be fatal .
Synthesis Analysis
The exact character of this poison is still under investigation . The earliest attempts to identify the chemical agents responsible for the toxicity of poisonous mushrooms date to the early nineteenth century . The final product was analysed by HPLC, including co-injection with an “authentic sample” of ®-5′-OH-6′-deoxy-amanitin .
Molecular Structure Analysis
This compound has a molecular formula of C39H54N10O13S . It has a molar mass of 902.97 g/mol . The structure of this compound is characterized by an outer loop and an inner loop (bridge) .
Chemical Reactions Analysis
Amatoxins containing Asp, such as β-amanitin and ε-amanitin, and those containing Asn, such as α-amanitin and this compound, are fully biologically active in vivo and in vitro . A number of derivatives of β-amanitin with modifications to the carboxyl group besides amidation are active .
Physical and Chemical Properties Analysis
This compound is a peptide . It is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . It also resists enzyme and acid degradation, and is not metabolized .
Wirkmechanismus
Target of Action
Gamma-Amanitin, a cyclic peptide of eight amino acids , primarily targets the DNA-directed RNA polymerase II subunit RPB1 . This enzyme plays a crucial role in catalyzing the transcription of DNA into RNA using the four ribonucleoside triphosphates as substrates .
Mode of Action
This compound interacts with its target by binding tightly to the RNA polymerase II enzyme . This binding severely inhibits translocation along the DNA template, thereby disrupting the synthesis of mRNA and proteins . This interaction is irreversible and potent, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the transcription pathway . By inhibiting RNA polymerase II, this compound prevents the transcription of DNA into mRNA . This inhibition disrupts the normal functioning of the cell and can lead to cell death .
Pharmacokinetics
It is known that this compound is highly soluble in water and resists extreme temperatures, retaining its potency through cooking, freezing, and drying processes . , thus remaining unaffected by intestinal inactivation and detoxification.
Result of Action
The molecular effect of this compound’s action is the inhibition of RNA polymerase II, which disrupts the synthesis of mRNA and proteins . On a cellular level, this leads to cell death . In the context of cancer therapy, this compound has shown promising therapeutic effects and good tolerance in preclinical experiments .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Gamma-Amanitin selectively inhibits Eukaryotic RNA polymerase II by binding tightly to the enzyme and severely inhibits translocation along the DNA template . This action disrupts the synthesis of mRNA and proteins .
Cellular Effects
This compound’s inhibition of RNA polymerase II leads to a decrease in nascent RNA synthesis in a concentration- and time-dependent manner . This inhibition disrupts cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, specifically RNA polymerase II . It inhibits this enzyme, leading to changes in gene expression by disrupting the synthesis of mRNA .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound displays time- and concentration-dependent cytotoxicity . Over time, it can cause significant increases in intracellular ATP levels . It also leads to a significant increase in total and reduced glutathione .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At high doses, it can lead to severe liver damage . Recent studies have shown promising therapeutic effects and good tolerance in primates when used in antibody-drug conjugates .
Metabolic Pathways
This compound is involved in the inhibition of the RNA polymerase II pathway . This inhibition disrupts the synthesis of mRNA, affecting the metabolic flux and metabolite levels within the cell .
Transport and Distribution
Due to its high toxicity and its ability to inhibit RNA polymerase II, it is likely that it is quickly transported to vital organs .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the nucleus where it can interact with RNA polymerase II .
Eigenschaften
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,34S)-34-[(2S)-butan-2-yl]-8,22-dihydroxy-13-[(2R,3S)-3-hydroxybutan-2-yl]-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54N10O13S/c1-5-16(2)31-36(59)42-12-29(54)43-26-15-63(62)38-22(21-7-6-19(51)8-23(21)46-38)10-24(33(56)41-13-30(55)47-31)44-37(60)32(17(3)18(4)50)48-35(58)27-9-20(52)14-49(27)39(61)25(11-28(40)53)45-34(26)57/h6-8,16-18,20,24-27,31-32,46,50-52H,5,9-15H2,1-4H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t16-,17-,18-,20+,24-,25-,26-,27-,31-,32-,63?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHGJJRMKGDTEC-ZUROAWGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(C)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2CS(=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](C)O)C5=C(N3)C=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54N10O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
/IN COMPARISON WITH THE PHALLOTOXINS/...THE LONG DELAYED HEPATOTOXIC RESPONSE SEEN IN HUMAN POISONINGS...IS MORE LIKELY DUE TO...ALPHA-, BETA-, & GAMMA-AMANITIN, ESPECIALLY THE ALPHA COMPONENT. THESE SO-CALLED AMATOXINS...ARE MORE TOXIC THAN THE PHALLOTOXINS, &, UNLIKE THE LATTER, THEY DAMAGE THE NUCLEOLUS & LATER THE NUCLEUS OF LIVER CELLS. | |
| Details | Gosselin, R.E., H.C. Hodge, R.P. Smith, and M.N. Gleason. Clinical Toxicology of Commercial Products. 4th ed. Baltimore: Williams and Wilkins, 1976., p. III-12 | |
| Record name | GAMMA-AMANITIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
13567-11-8 | |
| Record name | GAMMA-AMANITIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



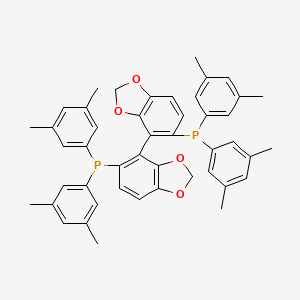
![Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate](/img/no-structure.png)
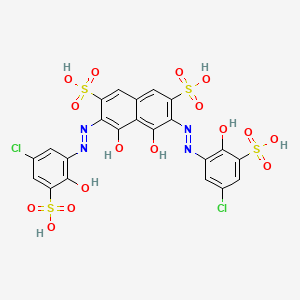
![2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-YL]ethanamine hydrochloride](/img/structure/B3421198.png)
